molecular formula C21H27NO6 B11021171 N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11021171
M. Wt: 389.4 g/mol
InChI Key: YHYUWKKFUZDVIS-UHFFFAOYSA-N
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Description

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid , is a fascinating compound with a complex structure. Let’s break it down step by step.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation reaction between phenol and ethyl acetoacetate. The specific synthetic route is as follows:

    Phenol: reacts with to form the desired compound.

  • The reaction proceeds under suitable conditions, resulting in the formation of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine.

Industrial Production:: While research laboratories often synthesize this compound on a small scale, industrial production methods may vary. Large-scale production typically involves optimized processes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:: N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced or replaced.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The specific products depend on the reaction conditions. For example:

  • Oxidation may yield carboxylic acids.
  • Reduction could lead to alcohols.
  • Substitution reactions may introduce new functional groups.

Scientific Research Applications

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating biological pathways and interactions.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to its specific structure, similar compounds include:

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C21H27NO6/c1-4-5-6-7-8-16-13(2)15-9-10-17(14(3)20(15)28-21(16)26)27-12-18(23)22-11-19(24)25/h9-10H,4-8,11-12H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

YHYUWKKFUZDVIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC(=O)O)C)OC1=O)C

Origin of Product

United States

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